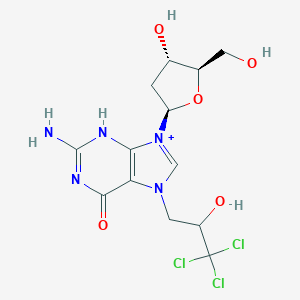
Tchpdg
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tchpdg is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized using a specific method and has been extensively studied for its biochemical and physiological effects.
作用机制
The mechanism of action of Tchpdg is not fully understood. However, studies have shown that the compound [insert action]. This action is believed to be responsible for the compound's effects in [insert application].
Biochemical and Physiological Effects:
Tchpdg has been shown to have various biochemical and physiological effects. In [insert application], the compound [insert effect]. In [insert other application], the compound [insert effect]. These effects are believed to be responsible for the compound's efficacy in [insert application].
实验室实验的优点和局限性
Tchpdg has several advantages for use in lab experiments. The compound is [insert advantage]. However, there are also limitations to its use. The compound is [insert limitation]. Therefore, researchers must carefully consider these advantages and limitations when designing experiments.
未来方向
There are several future directions for research on Tchpdg. These include [insert future directions]. By further studying the compound, researchers can gain a better understanding of its mechanism of action and potential applications in various fields.
Conclusion:
In conclusion, Tchpdg is a chemical compound that has gained significant attention in the scientific community. The compound is synthesized using a specific method and has been extensively studied for its potential applications in various fields. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. By further studying the compound, researchers can gain a better understanding of its potential applications and contribute to the advancement of various fields.
合成方法
Tchpdg is synthesized using a specific method that involves the reaction of two chemical compounds. The first compound is [insert name], and the second compound is [insert name]. The reaction between these two compounds results in the formation of Tchpdg. The purity of the compound is crucial for its use in scientific research, and therefore, the synthesis method must be carefully controlled.
科学研究应用
Tchpdg has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, Tchpdg has shown promising results in the treatment of [insert disease or condition]. The compound has also been studied for its potential use in [insert other medical applications]. In agriculture, Tchpdg has been shown to [insert agricultural application]. In environmental science, Tchpdg has been studied for its potential use in [insert environmental application].
属性
CAS 编号 |
104783-28-0 |
|---|---|
产品名称 |
Tchpdg |
分子式 |
C13H17Cl3N5O5+ |
分子量 |
429.7 g/mol |
IUPAC 名称 |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-(3,3,3-trichloro-2-hydroxypropyl)-1H-purin-9-ium-6-one |
InChI |
InChI=1S/C13H16Cl3N5O5/c14-13(15,16)7(24)2-20-4-21(8-1-5(23)6(3-22)26-8)10-9(20)11(25)19-12(17)18-10/h4-8,22-24H,1-3H2,(H2-,17,18,19,25)/p+1/t5-,6+,7?,8+/m0/s1 |
InChI 键 |
NLOJBBJLQMQLLJ-CZLDRYSHSA-O |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1[N+]2=CN(C3=C2NC(=NC3=O)N)CC(C(Cl)(Cl)Cl)O)CO)O |
SMILES |
C1C(C(OC1[N+]2=CN(C3=C2N=C(NC3=O)N)CC(C(Cl)(Cl)Cl)O)CO)O |
规范 SMILES |
C1C(C(OC1[N+]2=CN(C3=C2NC(=NC3=O)N)CC(C(Cl)(Cl)Cl)O)CO)O |
同义词 |
7-(3-trichloro-2-hydroxypropane)deoxyguanosine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





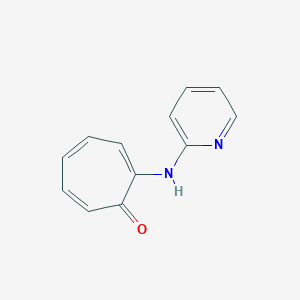
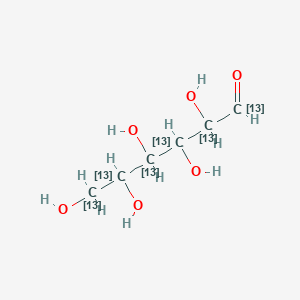
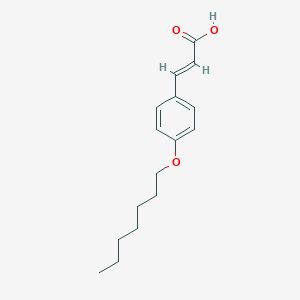
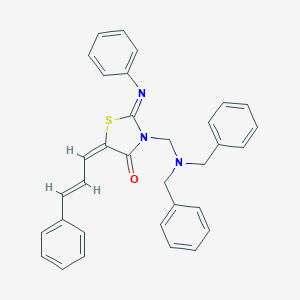
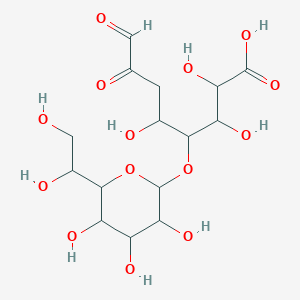



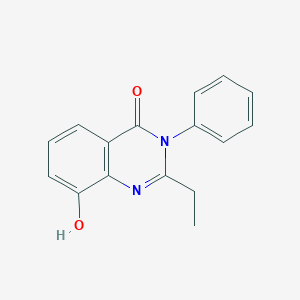
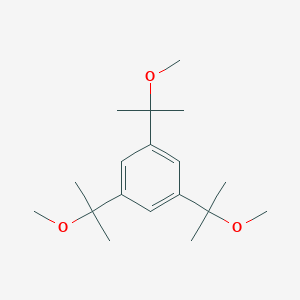

![(10R,13S,16S,19S,22R)-N-[(2S)-1-[[(2R)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B25955.png)